Restricticin

描述

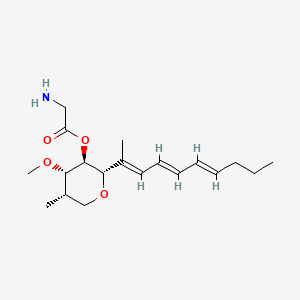

Structure

3D Structure

属性

CAS 编号 |

135357-96-9 |

|---|---|

分子式 |

C19H31NO4 |

分子量 |

337.5 g/mol |

IUPAC 名称 |

[(2S,3S,4R,5R)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate |

InChI |

InChI=1S/C19H31NO4/c1-5-6-7-8-9-10-11-14(2)18-19(24-16(21)12-20)17(22-4)15(3)13-23-18/h7-11,15,17-19H,5-6,12-13,20H2,1-4H3/b8-7+,10-9+,14-11+/t15-,17-,18+,19+/m1/s1 |

InChI 键 |

FIFAQBUMNRZWOQ-YIXVSHAOSA-N |

SMILES |

CCCC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN |

手性 SMILES |

CCC/C=C/C=C/C=C(\C)/[C@H]1[C@H]([C@@H]([C@@H](CO1)C)OC)OC(=O)CN |

规范 SMILES |

CCCC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Restricticin; Ro 09-1470; Ro-09-1470; Ro09-1470; |

产品来源 |

United States |

Biosynthetic Pathways and Genetic Determinants of Restricticin

Identification and Characterization of the Restricticin Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster (BGC) responsible for this compound production, designated as rstn, was identified in Aspergillus nomius nih.gov. While Penicillium restrictum and Pycnidophora dispersea were historically known producers of this compound and related molecules like lanomycin (B1674472), their genomes had not been sequenced, necessitating the use of advanced genome mining strategies for BGC identification nih.govepa.gov.

Genome Mining Strategies for BGC Elucidation

The discovery of the rstn BGC was primarily achieved through targeted genome mining, a strategy that leverages the presence of self-resistance enzymes (SREs) within the producing organism nih.govepa.govnih.govnih.govnih.govuni.luuni.lunih.govmedicinebangla.commedicinebangla.com. Organisms producing natural products that inhibit essential cellular targets often evolve SREs to circumvent the toxicity of their own metabolites nih.govnih.gov. In the case of this compound, which inhibits CYP51, researchers hypothesized that a self-resistance gene encoding an additional copy of CYP51, insensitive to this compound, would be colocalized with its BGC nih.gov.

An algorithm was developed to identify BGCs based on predefined gene colocalization criteria, assigning confidence scores for core enzymes, SREs, and tailoring enzymes nih.gov. Stringent search parameters, including a minimum of 60% identity to CYP51 and an E-value of 1E-50, were applied to ensure the specificity of the SRE search, leading to the identification of several candidate clusters nih.gov. This SRE-guided approach proved effective in discovering the rstn pathway from a host not previously known to produce this compound nih.govepa.govnih.govmedicinebangla.com.

The rstn Gene Cluster and Associated Genetic Loci

The rstn cluster in Aspergillus nomius spans approximately 23,386 base pairs and comprises eight putative biosynthetic genes nih.gov. Among these, two genes encode core enzymes: a highly-reducing polyketide synthase (HRPKS), designated rstn3, and a single-module nonribosomal peptide synthetase (NRPS), identified as rstn8 nih.gov.

A notable feature of the rstn cluster is the presence of a third copy of the CYP51 gene, rstn2, in addition to the two conserved housekeeping paralogs, CYP51A and CYP51B, typically found in filamentous fungi nih.gov. Phylogenetic analysis revealed that Rstn2 clades with the CYP51C paralog, which is often associated with azole-resistant strains, indicating its role in self-resistance against this compound's antifungal activity nih.govnih.gov. Other genes within the cluster include rstn1 (an O-methyltransferase) and reductases rstn4 and rstn7 nih.govnih.gov.

Table 1: Key Genes within the rstn Biosynthetic Gene Cluster

| Gene Name | Putative Function | Role in this compound Biosynthesis |

| rstn1 | O-methyltransferase | C4 O-methylation nih.gov |

| rstn2 | CYP51 (Self-Resistance Enzyme) | Confers resistance to this compound nih.govnih.gov |

| rstn3 | Highly-reducing Polyketide Synthase (HRPKS) | Core structure formation nih.govnih.govuni.lumedicinebangla.commetabolomicsworkbench.orgnih.gov |

| rstn4 | Reductase | Potentially involved in polyketide release nih.gov |

| rstn7 | Reductase | Potentially involved in polyketide release nih.gov |

| rstn8 | Single-module Nonribosomal Peptide Synthase (NRPS) | Glycyl ester formation nih.gov |

Enzymology of this compound Biosynthesis

The biosynthesis of this compound involves a coordinated action of various enzymes, leading to the assembly and modification of its complex structure.

Polyketide Synthase (PKS) Mediated Core Structure Formation

The initial scaffold of this compound is formed by the highly-reducing polyketide synthase (HRPKS) encoded by rstn3 nih.govnih.govuni.lumedicinebangla.commetabolomicsworkbench.orgnih.gov. Fungal iterative type I HRPKSs are multi-domain enzymes that construct diverse polyketide scaffolds through a series of decarboxylative Claisen condensation reactions of acyl-CoA units medicinebangla.com. These enzymes can also incorporate optional reduction of β-ketone groups and α-methylation during the elongation cycles, contributing to the structural diversity of polyketides medicinebangla.com. While the precise programming of HRPKSs is not fully understood, it is believed to be influenced by competition among the enzyme's domains for the nascent polyketide chain medicinebangla.com. Off-loading of the completed polyketide chain from HRPKSs often requires the action of trans-acting enzymes, as they frequently lack intrinsic off-loading domains medicinebangla.com. Reductase enzymes, such as those encoded by rstn4 and rstn7, are hypothesized to play a role in the release of the polyketide product from the PKS nih.gov.

Tailoring Enzymes and Post-PKS Modifications (e.g., Glycyl Ester Formation)

Following the core polyketide synthesis, several tailoring enzymes perform modifications to yield the final this compound molecule. The O-methyltransferase, encoded by rstn1, is responsible for the C4 O-methylation step in the pathway nih.gov. Coexpression experiments demonstrated that rstn1 leads to the formation of restrictinol (compound 11) from an earlier intermediate (compound 7) nih.gov. The activity of Rstn1 has been confirmed through in vitro assays, showing its ability to convert compound 7 to restrictinol in the presence of S-adenosylmethionine (SAM) nih.gov.

A crucial step in this compound biosynthesis is the formation of the glycyl ester, catalyzed by the single-module nonribosomal peptide synthetase (NRPS) encoded by rstn8 nih.govwikipedia.org. Rstn8 facilitates the esterification of glycine (B1666218) to the PKS-derived pyran core, specifically at the C3 position nih.gov. Enzymatic assays with purified Rstn8, in the presence of ATP and glycine, demonstrated the conversion of restrictinol (compound 11) to this compound (compound 1) nih.gov. Notably, Rstn8 exhibits strict substrate specificity, accepting only glycine among natural amino acids nih.gov. This enzyme represents an example of the emerging class of single-module NRPS-like enzymes that perform esterification reactions nih.gov.

Table 2: Key Enzymatic Steps and Corresponding Enzymes in this compound Biosynthesis

| Biosynthetic Step | Enzyme | Gene | Substrate | Product |

| Polyketide Core Formation | Highly-reducing Polyketide Synthase (HRPKS) | rstn3 | Acyl-CoA units | Polyketide intermediate |

| C4 O-methylation | O-methyltransferase | rstn1 | Intermediate (Compound 7) | Restrictinol (Compound 11) nih.gov |

| Glycyl Ester Formation | Single-module Nonribosomal Peptide Synthase (NRPS) | rstn8 | Restrictinol (Compound 11) + Glycine | This compound (Compound 1) nih.gov |

| Polyketide Release (Hypothesized) | Reductases | rstn4, rstn7 | Nascent polyketide chain | Released polyketide |

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

Heterologous expression systems have been instrumental in deciphering the this compound biosynthetic pathway. To investigate the products of the rstn cluster, the entire eight-gene pathway was reconstituted in Aspergillus nidulans A1145∆EM nih.gov. This reconstitution led to the detection of new metabolites in both minimal and rich media, including the production of this compound (compound 1) and other related compounds nih.gov. The isolation and structural characterization of these compounds, such as N-acetyl-restricticin (compound 3) and an adduct with aspernidine (compound 4), provided strong evidence for the involvement of the transplanted rstn genes in this compound biosynthesis nih.govplantaedb.com. Aspergillus oryzae is another widely used filamentous fungal host for the heterologous reconstitution of BGCs due to its advantageous properties plantaedb.com. These systems enable researchers to functionally characterize biosynthetic enzymes and confirm the link between specific gene clusters and their natural product outputs nih.govplantaedb.comresearchgate.net.

Compound Names and PubChem CIDs

Comparative Biosynthesis of Structurally Related Natural Products (e.g., Lanomycin)

This compound and Lanomycin share significant structural similarities and their biosynthetic pathways were discovered using a comparable approach.

Structural Relationship and Shared Target

This compound and Lanomycin are both classified as glycinated tetrahydropyran (B127337) polyketides nih.gov. They are structurally related and are the only known natural products that inhibit CYP51, making them a unique class of antifungal agents nih.govresearchgate.netnih.govacs.org. Despite their similarities, a notable structural difference lies in their polyene chains: Lanomycin possesses a shorter polyene chain compared to this compound nih.gov.

Common Discovery Strategy

The biosynthetic pathways for both this compound and Lanomycin were identified through the same self-resistance enzyme (SRE) guided genome mining strategy nih.govresearchgate.netnih.govacs.orgacs.orgresearchgate.netrsc.orgrsc.orgacs.org. This approach proved highly effective in uncovering these BGCs by targeting the colocalization of core biosynthetic genes with those encoding self-resistant CYP51, their common biological target nih.gov. This method has proven particularly promising for the discovery of bioactive natural products, especially those that target essential fungal pathways nih.govresearchgate.netacs.org.

A significant finding from these studies is that the pathways for both compounds were successfully identified in fungal species not previously recognized as their producers nih.govresearchgate.netnih.govacs.orgacs.orgresearchgate.netacs.org. This highlights the vast untapped potential within microbial genomes and the efficacy of genome mining techniques in unlocking cryptic biosynthetic capabilities.

Table 2: Comparative Features of this compound and Lanomycin Biosynthesis

| Feature | This compound | Lanomycin |

| Chemical Class | Glycinated tetrahydropyran polyketide nih.gov | Glycinated tetrahydropyran polyketide nih.gov |

| Polyene Chain | Longer polyene chain nih.gov | Shorter polyene chain nih.gov |

| Biological Target | Lanosterol (B1674476) 14α-demethylase (CYP51) nih.govresearchgate.netnih.govacs.org | Lanosterol 14α-demethylase (CYP51) nih.govresearchgate.netnih.govacs.org |

| Discovery Method | SRE-guided genome mining nih.govresearchgate.netnih.govacs.orgacs.orgresearchgate.netrsc.orgrsc.org | SRE-guided genome mining nih.govresearchgate.netnih.govacs.orgacs.orgresearchgate.netrsc.orgrsc.org |

| Producing Organisms (Initial Discovery) | Penicillium restrictum nih.gov | Westerdykella dispersa (formerly Pycnidiophora dispersa) nih.govnih.gov |

| Identified in Non-Producers | Yes nih.govresearchgate.netnih.govacs.orgacs.orgresearchgate.net | Yes nih.govresearchgate.netnih.govacs.orgacs.orgresearchgate.net |

Mechanisms of Biological Action of Restricticin

Molecular Target Identification and Validation

Restricticin is a notable natural product that functions as an inhibitor of Lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047). nih.govlookchem.comacs.orgnih.gov CYP51, a cytochrome P450 enzyme, is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key step in the formation of the primary sterol in fungal cell membranes, ergosterol. bohrium.comfrontiersin.org The inhibition of this enzyme disrupts the production of ergosterol, which is essential for maintaining the integrity and fluidity of the fungal cell membrane. researchgate.netnih.gov this compound's inhibitory action on CYP51 positions it as a significant subject of study, especially as it represents a rare example of a natural product targeting this specific enzyme. nih.govacs.orgnih.gov Its antifungal spectrum has been noted to be comparable to that of ketoconazole (B1673606), a well-known synthetic azole antifungal that also targets CYP51. nih.govlookchem.com

The proposed mechanism by which this compound inhibits CYP51 involves the coordination of its free amine group to the heme iron within the enzyme's active site. nih.govlookchem.comresearchgate.net This mode of action is analogous to that of synthetic azole antifungals, such as ketoconazole and fluconazole (B54011), which utilize nitrogen atoms within their imidazole (B134444) or triazole rings to bind to the heme iron. nih.govlookchem.comescholarship.org This binding competitively blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process. escholarship.org The glycinated tetrahydropyran (B127337) polyketide structure of this compound provides the necessary chemical features for this interaction. nih.govlookchem.comresearchgate.net Specifically, the glycine (B1666218) ester group is considered the chemical "warhead" responsible for its antifungal activity. escholarship.org

Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)

Cellular and Metabolic Pathways Affected by this compound

By inhibiting CYP51, this compound directly interferes with the ergosterol biosynthesis pathway. nih.govfrontiersin.org This pathway is a vital process in fungi, leading to the production of ergosterol, the primary sterol component of their cell membranes. researchgate.netnih.gov The inhibition of the first step in the conversion of lanosterol to ergosterol leads to a depletion of ergosterol and an accumulation of lanosterol and other 14α-methylated sterol precursors. frontiersin.orgfrontiersin.org This disruption of sterol synthesis is the primary mechanism behind this compound's antifungal effect. sci-hub.se The accumulation of abnormal sterols alters the physical properties of the fungal membrane, leading to increased permeability and disruption of essential membrane-bound enzyme functions. frontiersin.org

Perturbation of Ergosterol Biosynthesis

Diversified Bioactivities of this compound Derivatives

Research into derivatives of this compound has revealed a range of biological activities. While this compound itself shows potent antifungal activity, some of its derivatives exhibit different or diminished effects. mdpi.comnih.gov For example, restricticinol, a closely related compound, does not show the same level of antifungal activity. nih.gov

Recent studies have explored other potential applications of this compound derivatives. A new derivative, this compound B, isolated from the marine-derived fungus Penicillium janthinellum, along with N-acetyl this compound, has been shown to exhibit anti-neuroinflammatory effects. mdpi.comresearchgate.netpreprints.org These compounds were found to suppress the production of pro-inflammatory mediators in activated microglial cells, suggesting potential therapeutic applications beyond their antifungal properties. mdpi.comresearchgate.netpreprints.orgmdpi.comresearchgate.net The synthesis of cyclohexyl analogs of this compound has also been explored to investigate their in vitro antifungal activity. researchgate.net

Anti-Neuroinflammatory Effects: Suppressed Pro-Inflammatory Mediator Production

This compound and its derivatives have demonstrated notable anti-neuroinflammatory properties by inhibiting the production of key pro-inflammatory mediators in activated microglial cells. researchgate.netresearchgate.netnih.govpreprints.orgmedchemexpress.com Microglia, the resident immune cells of the central nervous system, can become activated in response to injury or infection, leading to the release of substances that can be neurotoxic. mdpi.comnih.gov The suppression of these inflammatory molecules is a critical therapeutic strategy for various neurodegenerative diseases. mdpi.comnih.gov

Research conducted on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a widely used in vitro model for neuroinflammation, has shown that this compound derivatives can significantly curb the inflammatory cascade. researchgate.netresearchgate.netmdpi.com Specifically, this compound B and N-acetyl this compound have been identified as potent agents in this regard. researchgate.netresearchgate.net

One of the primary mediators suppressed by restricticins is nitric oxide (NO), a free radical that, in excess, contributes to neuronal damage. researchgate.netmdpi.com Studies have shown that this compound B and N-acetyl this compound inhibit NO production in LPS-activated BV-2 cells in a concentration-dependent manner. researchgate.net This inhibitory effect on NO production is linked to the downregulation of the enzyme responsible for its synthesis, inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Restricticins were found to suppress the expression of iNOS at both the mRNA and protein levels. researchgate.netnih.gov

Furthermore, the anti-inflammatory action of restricticins extends to the inhibition of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory pathway. researchgate.netnih.gov Similar to iNOS, the expression of COX-2 at both the mRNA and protein levels was dose-dependently decreased by treatment with restricticins in LPS-stimulated microglial cells. researchgate.netnih.gov

In addition to enzymes, restricticins also modulate the production of pro-inflammatory cytokines. nih.gov These signaling molecules, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are upregulated in activated microglia and play a central role in neuroinflammation. mdpi.com Research has demonstrated that restricticins can reduce the secretion of these cytokines. nih.gov Notably, this compound B showed a particularly strong inhibitory effect on the production of IL-1β at a concentration of 100 μM. nih.gov This broad-spectrum suppression of pro-inflammatory mediators underscores the potential of this compound as an anti-neuroinflammatory compound. researchgate.netresearchgate.net

Table 1: Effect of this compound Derivatives on Pro-Inflammatory Mediator Production in LPS-Stimulated BV-2 Microglia

| Compound | Mediator | Effect | Level of Regulation |

|---|---|---|---|

| This compound B | Nitric Oxide (NO) | Inhibition | Production |

| N-acetyl this compound | Nitric Oxide (NO) | Inhibition | Production |

| This compound B | Inducible Nitric Oxide Synthase (iNOS) | Suppression | mRNA and Protein Expression |

| N-acetyl this compound | Inducible Nitric Oxide Synthase (iNOS) | Suppression | mRNA and Protein Expression |

| This compound B | Cyclooxygenase-2 (COX-2) | Suppression | mRNA and Protein Expression |

| N-acetyl this compound | Cyclooxygenase-2 (COX-2) | Suppression | mRNA and Protein Expression |

| Restricticins | Tumor Necrosis Factor-α (TNF-α) | Reduction | Secretion |

| Restricticins | Interleukin-1β (IL-1β) | Reduction | Secretion |

| Restricticins | Interleukin-6 (IL-6) | Reduction | Secretion |

Effects on Microglial Cell Activation Models

The anti-neuroinflammatory effects of this compound have been primarily investigated using in vitro models of microglial cell activation. researchgate.netresearchgate.netmdpi.com The most prominently used model is the BV-2 microglial cell line stimulated with lipopolysaccharide (LPS). researchgate.netresearchgate.netmdpi.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely employed to mimic the inflammatory conditions seen in neurodegenerative diseases and infections of the central nervous system. researchgate.netmdpi.com

In this model, BV-2 cells are pre-treated with various concentrations of this compound derivatives before being stimulated with LPS. researchgate.netmdpi.com The subsequent analysis focuses on the production of inflammatory markers to assess the compound's inhibitory activity. researchgate.netmdpi.com

Studies involving five compounds isolated from the marine fungus Penicillium janthinellum, including this compound B and N-acetyl this compound, evaluated their effects on NO production in LPS-stimulated BV-2 cells. researchgate.netresearchgate.netmdpi.com All tested compounds showed some level of inhibition of NO production. researchgate.netmdpi.com However, this compound B and N-acetyl this compound were selected for further investigation due to their potent anti-inflammatory effects without exhibiting cytotoxicity at the tested concentrations. researchgate.netmdpi.com

The investigation further delved into the molecular mechanisms by which these this compound derivatives exert their effects on activated microglia. researchgate.netnih.gov This involved analyzing the expression of key inflammatory enzymes and cytokines at the genetic and protein levels. researchgate.netnih.gov The results consistently showed that this compound B and N-acetyl this compound could effectively counteract the pro-inflammatory response triggered by LPS in BV-2 microglia. researchgate.netresearchgate.net

Table 2: Research Findings on this compound's Effect on Microglial Cell Activation Models

| Model System | Stimulus | This compound Derivative(s) Studied | Key Findings |

|---|---|---|---|

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | This compound B, N-acetyl this compound | Dose-dependent inhibition of Nitric Oxide (NO) production. researchgate.net |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | This compound B, N-acetyl this compound | Suppression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) mRNA and protein expression. researchgate.netnih.gov |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Restricticins | Reduction in the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov |

Structure Activity Relationships and Chemical Derivatization of Restricticin

Elucidation of Essential Pharmacophores for Biological Activity

The unique structural features of restricticin, including its glycyl ester moiety, polyene chain, and tetrahydropyran (B127337) ring, are integral to its biological function. nih.govnih.gov

The free glycyl ester moiety of this compound is an essential pharmacophore for its inhibitory activity against Cyp51. escholarship.orgnih.govresearchgate.netescholarship.org Structure-activity relationship studies have demonstrated that restricticinol, the desglycyl hydrolysis product of this compound, lacks both antifungal and Cyp51 inhibitory activity. escholarship.orgnih.gov Similarly, N-acetyl this compound, a derivative where the glycine (B1666218) amine is acetylated, exhibits much weaker inhibitory activity compared to the parent compound. escholarship.orgnih.govnih.gov This strongly suggests that the free amine group of the glycine residue is critical for bioactivity, likely through coordination to the heme iron of Cyp51, a mechanism analogous to that of azole antifungal drugs. escholarship.orgnih.govresearchgate.net

The comparative activities of this compound and its derivatives are summarized in the table below:

| Compound | Structural Modification | Antifungal Activity | Cyp51 Inhibitory Activity |

| This compound | Original compound | Potent | Potent |

| Restricticinol | Desglycyl hydrolysis product (lacks glycine ester) | None | None |

| N-acetyl this compound | Glycine amine is N-acetylated | Much weaker | Much weaker |

Role of the Glycyl Ester Moiety in Cyp51 Inhibition

Semi-Synthetic and Total Synthesis Approaches to this compound and Analogs

Due to its attractive bioactivity, several total synthesis approaches for this compound have been reported. nih.govnih.govlookchem.com These synthetic efforts are crucial for confirming the proposed structure, accessing larger quantities for biological evaluation, and enabling the creation of novel analogs.

The total synthesis of this compound and its derivatives often involves complex stereoselective strategies to construct its chiral core. One reported total synthesis of restrictinol, the hydrolysis product of this compound, commenced from commercially available methyl (S)-(+)-3-hydroxy-2-methylpropionate. researchgate.netnih.gov Key stages in this synthetic route included the application of Brown's allylboration chemistry to build an acyclic intermediate containing three of the four stereogenic centers of the natural product. researchgate.net Subsequent steps involved the formation of a C-glycosidic vinyl iodide and the introduction of the triene side chain via a Suzuki coupling reaction. researchgate.netnih.gov Another strategy for the total synthesis of (+)-restricticin involved anti-aldol reactions of alpha-alkoxymethyl ketones. lookchem.comcrukcambridgecentre.org.uk

Chemical derivatization plays a significant role in both confirming the structure of natural products and exploring modifications for enhanced bioactivity. For this compound, derivatization with acetic anhydride (B1165640) has been employed to confirm its structure when produced in vitro. escholarship.org As noted previously, the N-acetylation of the glycine moiety in this compound leads to a significant reduction in its inhibitory activity, underscoring how derivatization can impact biological function. escholarship.orgnih.govnih.gov This highlights the delicate balance of functional groups required for optimal activity.

Stereoselective Synthetic Strategies for Core Structures

Design and Evaluation of this compound Analogs and Bioisosteres

The design and evaluation of this compound analogs and bioisosteres aim to overcome limitations such as instability or to improve its pharmacological profile. Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a compound's properties while retaining or enhancing its biological activity. nih.gov

One notable analog, Ro 09-1571, was designed and demonstrated in vitro antifungal activity comparable to ketoconazole (B1673606) against Candida albicans and Aspergillus fumigatus, and similar activity to fluconazole (B54011) against Cryptococcus neoformans. researchgate.net This indicates that structural modifications can lead to analogs with retained or improved potency. In the context of bioisosterism, a carbazate (B1233558) has been investigated as a glycine bioisostere in this compound. acs.orgpusan.ac.kr Such studies explore alternative chemical functionalities that can mimic the essential features of the original pharmacophore while potentially offering advantages in terms of stability, bioavailability, or selectivity. The evaluation of these analogs typically involves in vitro assays to assess their antifungal activity and their ability to inhibit Cyp51, providing valuable insights into the SAR. escholarship.orgresearchgate.net

Synthesis and Activity Profiling of Improved Analogs (e.g., Ro 09-1571)

This compound, despite its potent antifungal properties, is known for its relative instability. This inherent instability has driven research into synthesizing analogs with enhanced chemical stability and improved biological profiles. A notable example of such an analog is 9,10,11,12-tetrahydro-7-desmethylthis compound, also known as Ro 09-1571.

Ro 09-1571 has been successfully synthesized from L-glucose. This derivatization resulted in an analog that demonstrated superior in vitro antifungal activity and significantly improved chemical stability when compared to the parent compound, this compound. Specifically, Ro 09-1571 exhibited in vitro antifungal activity comparable to that of ketoconazole against Candida albicans and Aspergillus fumigatus, and similar activity to fluconazole against Cryptococcus neoformans. nih.govnih.gov

The mechanism of action for this compound and its active analogs involves the inhibition of fungal CYP51. nih.gov Studies have indicated that the free glycyl ester moiety of this compound is critical for its bioactivity. The nitrogen atom within this glycine ester is believed to coordinate with the heme iron of CYP51, a mechanism similar to that observed with azole antifungal drugs.

Further SAR studies have elucidated the importance of specific structural features for this compound's activity:

Restrictinol , the desglycyl hydrolysis product of this compound, showed no antifungal activity and lacked CYP51 inhibitory effects. This highlights the absolute necessity of the glycine ester for biological function.

N-acetyl this compound , another derivative, exhibited much weaker inhibitory activity compared to this compound. This suggests that a free amine group on the glycine moiety is crucial for effective CYP51 binding and subsequent antifungal action.

The following table summarizes the activity and stability profiles of this compound and its key analogs:

| Compound | Activity against C. albicans / A. fumigatus | Activity against C. neoformans | CYP51 Inhibition (S. cerevisiae) | Chemical Stability |

| This compound | Potent, comparable to Ketoconazole nih.govnih.gov | Similar to Fluconazole nih.govnih.gov | IC50 = 0.47 μM, 1:1 heme binding | Relatively Unstable |

| Ro 09-1571 | Close to Ketoconazole nih.govnih.gov | Similar to Fluconazole nih.govnih.gov | Improved compared to this compound | Improved |

| Restrictinol | No antifungal activity | No antifungal activity | No inhibitory activity | Not specified |

| N-acetyl this compound | Much weaker activity | Much weaker activity | Much weaker inhibitory activity | Not specified |

Investigation of Glycine Bioisosteres in this compound Scaffolds

Given the critical role of the glycine ester in this compound's antifungal activity, investigations into glycine bioisosteres have been pursued to optimize the compound's properties. Bioisosterism involves the replacement of an atom or group of atoms with another atom or group of atoms that possess similar steric, electronic, and physicochemical properties, aiming to enhance drug efficacy, reduce toxicity, or improve pharmacokinetic profiles.

One such investigation explored the use of carbazate as a glycine bioisostere within the this compound scaffold. This approach aimed to modify the glycine ester part of the molecule while retaining or improving its biological activity and stability. The rationale behind such modifications is to potentially overcome the instability issues associated with the original glycine ester linkage or to fine-tune the interactions with the CYP51 enzyme. While specific detailed findings on the activity of carbazate-modified this compound analogs were not extensively detailed in the available literature, the exploration of carbazate as a bioisostere underscores the importance of the glycine moiety as a target for chemical modification to improve the therapeutic potential of this compound. The concept of bioisosteric replacement is a common strategy in medicinal chemistry to address limitations of lead compounds.

Molecular and Cellular Resistance Mechanisms to Restricticin

Fungal Self-Resistance Strategies in Producer Organisms

Fungi that produce bioactive secondary metabolites like restricticin must possess inherent mechanisms to protect themselves from the toxicity of their own compounds nih.govplantaedb.comnih.govnih.gov. This self-resistance is a well-documented evolutionary response, especially for natural products that target essential cellular pathways, such as sterol biosynthesis nih.govnih.govplantaedb.com.

Role of Self-Resistance Enzymes (SREs)

A primary strategy for self-protection involves the encoding of a self-resistance enzyme (SRE) within the biosynthetic gene cluster (BGC) of the natural product nih.govnih.govmedicinebangla.complantaedb.comnih.govnih.govuni.lumedicinebangla.com. SREs are typically modified copies of the housekeeping enzyme that is the target of the natural product nih.govnih.gov. While retaining their essential biological function, these SREs are sufficiently altered to be insensitive to the inhibitory effects of the compound produced by the organism nih.govplantaedb.comnih.govnih.govuni.lumedicinebangla.com. For this compound, the producing organism, such as Aspergillus nomius, harbors an additional copy of CYP51, the target enzyme, within its BGC nih.govnih.gov. This specific SRE, encoded by the rstn2 gene, does not participate in the biosynthetic pathway of this compound but serves solely for self-protection nih.gov. The presence of such SREs is a strong predictive indicator of the biological activity of the natural product encoded within the BGC nih.govnih.gov.

The rstn2 Gene and its Link to Azole Resistance

The rstn2 gene is a critical component of the this compound self-resistance mechanism. In Aspergillus nomius, this gene represents a third paralog of CYP51, distinct from the two conserved paralogs (CYP51A and CYP51B) typically found in filamentous fungi nih.govnih.gov. Phylogenetic analysis has revealed that rstn2 clades with the CYP51C paralog, which is frequently observed in azole-resistant fungal strains nih.govnih.gov.

Further molecular analysis of rstn2 has identified specific mutations within its sequence that are also present in CYP51 enzymes isolated from various azole-resistant strains. Notable examples include the S240A mutation found in Aspergillus flavus and the T315A mutation observed in Candida albicans CYP51 nih.govreddit.comnih.gov. These shared mutations suggest a common molecular basis for resistance to CYP51 inhibitors, whether they are natural products like this compound or synthetic antifungals like azoles. Overexpression of rstn2 in Saccharomyces cerevisiae has been shown to confer a mild recovery of growth when the yeast is exposed to fluconazole (B54011), further validating its role in conferring resistance to CYP51-targeting compounds nih.gov.

Mechanisms of Acquired or Intrinsic Fungal Resistance to Antifungals with Similar Targets

Given that this compound targets CYP51, similar to the widely used azole antifungals, the mechanisms of acquired or intrinsic resistance to azoles provide valuable insights into potential resistance pathways against this compound. Antifungal resistance is a growing clinical challenge, often arising from modifications that impair the drug's interaction with its cellular target researchgate.net.

Target Modification and Mutational Analysis

One of the primary mechanisms of acquired antifungal resistance involves alterations to the drug's target enzyme researchgate.net. For CYP51 inhibitors like this compound and azoles, this translates to mutations within the ERG11 gene, which encodes lanosterol (B1674476) 14α-demethylase (CYP51) reddit.comresearchgate.netmdpi.com. These mutations can lead to amino acid substitutions in the CYP51 protein, reducing its binding affinity for the antifungal agent and thereby rendering the drug ineffective researchgate.netmdpi.com.

Examples of such resistance-conferring mutations in C. albicans CYP51 include L370S and P375H, which have been directly linked to fluconazole resistance reddit.com. The presence of similar mutations (e.g., S240A and T315A) in the rstn2 self-resistance gene of this compound-producing organisms underscores the evolutionary conservation of these resistance strategies and highlights the potential for cross-resistance mechanisms nih.govreddit.comnih.gov.

General Fungal Resistance Mechanisms Relevant to Natural Products (e.g., Efflux Pumps)

Beyond target modification, fungal pathogens employ broader resistance mechanisms, particularly active efflux, which are highly relevant to natural products. The overexpression of membrane-associated transporters, specifically ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) proteins, is a significant contributor to multidrug resistance in fungi, especially against azole drugs researchgate.netmdpi.combioregistry.io.

These efflux pumps actively transport antifungal compounds out of the fungal cell, preventing their accumulation to toxic intracellular levels and thus reducing their efficacy researchgate.netmdpi.com. In clinical isolates of Candida albicans, for instance, the upregulation of genes encoding efflux pumps like CDR1, CDR2, and CaMDR1 is a common feature of azole resistance mdpi.com. While these mechanisms are extensively studied in the context of synthetic antifungals, the general principle of actively expelling xenobiotics applies equally to natural product inhibitors like this compound. Fungi have evolved a diverse array of efflux pumps to protect themselves from a wide range of toxic compounds, including their own metabolites and those produced by competing organisms plantaedb.com.

Genetic and Genomic Approaches to Understanding this compound Resistance

Advances in genetic and genomic technologies have been instrumental in deciphering the intricate resistance mechanisms associated with this compound and other natural products.

Targeted genome mining has emerged as a powerful tool, enabling the identification and validation of biosynthetic gene clusters (BGCs) responsible for producing natural products and their associated resistance mechanisms nih.govnih.govnih.govnih.govmedicinebangla.comnih.govuni.lumedicinebangla.com. This approach capitalizes on the observation that self-resistance genes (SREs) are often colocalized with the BGCs of the natural products they protect against nih.govnih.govmedicinebangla.comnih.govplantaedb.comnih.govnih.govuni.lumedicinebangla.com. By querying fungal genome databases for genes encoding CYP51 or similar target enzymes alongside BGCs, researchers successfully identified the this compound BGC in Aspergillus nomius nih.govnih.govmedicinebangla.comnih.govuni.lu.

Heterologous expression systems, particularly in model organisms like Saccharomyces cerevisiae and Aspergillus nidulans, have been crucial for functionally characterizing individual genes within the BGC, including the rstn2 self-resistance gene nih.govnih.govmedicinebangla.com. These experiments allow for the direct verification of gene function and the elucidation of biosynthetic pathways and resistance mechanisms in a controlled environment nih.govnih.gov.

Furthermore, comparative genomics and phylogenetic analyses of CYP51 paralogs, including rstn2, provide insights into the evolutionary trajectory of resistance and help identify key mutations that confer insensitivity to inhibitors nih.govreddit.comnih.gov. The increasing availability of fungal genome sequences, coupled with the development of sophisticated computational tools and algorithms for resistance gene-guided genome mining, continues to accelerate the discovery of novel natural products and the understanding of their associated resistance mechanisms nih.govnih.gov. This integrated genetic and genomic approach is vital for anticipating and combating the emergence of resistance to this compound and other antifungals.

Data Tables

Table 1: Key Genes and Their Roles in this compound Resistance

| Gene Name | Role/Function | Producer Organism(s) (where identified) | Association with Resistance | Source(s) |

| rstn2 | Encodes a self-resistance CYP51 paralog; not involved in biosynthesis | Aspergillus nomius | Self-resistance to this compound and azoles | nih.govnih.gov |

| ERG11 | Encodes Lanosterol 14α-demethylase (CYP51), target of this compound and azoles | Various fungi (e.g., C. albicans) | Target modification, mutations confer resistance | reddit.comresearchgate.netmdpi.com |

| CDR1 | Encodes an ABC efflux pump | Candida albicans | Overexpression confers azole resistance | mdpi.com |

| CDR2 | Encodes an ABC efflux pump | Candida albicans | Overexpression confers azole resistance | |

| CaMDR1 | Encodes an MFS efflux pump | Candida albicans | Overexpression confers azole resistance |

Table 2: Notable Mutations in CYP51 Conferring Azole Resistance (Relevant to this compound's Target)

| Mutation | Organism (Source of Mutation) | Associated Antifungal Resistance | Source(s) |

| S240A | Aspergillus flavus | Azole resistance | nih.govreddit.comnih.gov |

| T315A | Candida albicans | Azole resistance | nih.govreddit.comnih.gov |

| L370S | Candida albicans | Fluconazole resistance | reddit.com |

| P375H | Candida albicans | Fluconazole resistance | reddit.com |

Preclinical Investigations of Restricticin Bioactivity: in Vitro and Ex Vivo Studies

In Vitro Antifungal Spectrum and Potency Profiling

Restricticin, a naturally occurring compound first isolated from Penicillium restrictum, demonstrates significant antifungal properties against a range of pathogenic fungi. nih.govnih.gov Its unique structure, featuring a tetrahydropyran (B127337) ring, a triene side chain, and a glycine (B1666218) ester functional group, distinguishes it from other known antifungal agents. nih.govnih.gov Initial biological assessments revealed that this compound possesses potent activity against both yeast and filamentous fungi. nih.gov

When compared directly with established antifungal drugs, this compound shows a promising, albeit slightly less potent, profile. Research has indicated that the antifungal spectrum of this compound is similar to that of ketoconazole (B1673606). escholarship.org However, in terms of potency, minimum inhibitory concentration (MIC) tests revealed that this compound is approximately half as potent as ketoconazole against the fungal panel tested. escholarship.org

| Compound | Comparative Antifungal Spectrum | Comparative Potency (vs. Ketoconazole) | Source |

|---|---|---|---|

| This compound | Close to Ketoconazole | ~2x less potent | escholarship.org |

Assessment Against Pathogenic Fungi (e.g., Candida spp., Cryptococcus neoformans, Aspergillus fumigatus)

Cellular Bioactivity Assays and Models

Beyond its direct antifungal effects, the bioactivity of this compound and its derivatives has been explored in various cellular models, revealing additional therapeutic potential, particularly in the context of inflammation.

In studies utilizing lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a standard in vitro model for neuroinflammation, this compound derivatives have demonstrated significant anti-neuroinflammatory effects. nih.govmdpi.compreprints.org Specifically, this compound B and N-acetyl this compound were found to suppress the production of pro-inflammatory mediators in these activated microglial cells. nih.govmdpi.comresearchgate.net This suppression occurs at the transcriptional level. mdpi.com The compounds effectively inhibit the LPS-induced expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the mRNA and protein levels. mdpi.com Furthermore, they were shown to reduce the production of pro-inflammatory cytokines stimulated by LPS. mdpi.com These findings highlight the potential of this compound-related compounds as modulators of neuroinflammatory processes. medchemexpress.commedchemexpress.com

| Compound | Cell Model | Key Anti-Neuroinflammatory Effects | Source |

|---|---|---|---|

| This compound B | LPS-induced BV-2 Microglia | Suppresses pro-inflammatory mediators; Inhibits iNOS & COX-2 expression. | nih.govmdpi.com |

| N-acetyl this compound | LPS-induced BV-2 Microglia | Suppresses pro-inflammatory mediators; Inhibits iNOS & COX-2 expression. | nih.govmdpi.com |

Investigations into the antifungal mechanism of this compound have involved analyzing its impact on the composition of fungal cells. When Candida albicans cultures were treated with this compound, a marked decrease in the total sterol content was observed. escholarship.org This effect is notably similar to that caused by ketoconazole, an azole antifungal known to target ergosterol (B1671047) biosynthesis. escholarship.org Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth. frontiersin.org This finding provided early evidence that this compound's mode of action involves the inhibition of the ergosterol biosynthetic pathway. escholarship.org

Microglial Cell Anti-Neuroinflammatory Assays (in vitro BV-2 Microglia)

Mechanistic Studies Utilizing Isolated Enzymes and Subcellular Fractions

To precisely identify the molecular target of this compound, mechanistic studies have been performed using isolated enzymes and subcellular components. These investigations have confirmed that this compound functions as a specific inhibitor of a key enzyme in the fungal sterol pathway. escholarship.org The primary target has been identified as lanosterol (B1674476) 14-α demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govescholarship.orgacs.org

In experiments using purified microsome fractions containing CYP51 from the yeast Saccharomyces cerevisiae, this compound was shown to bind effectively and specifically to the heme iron of the fungal enzyme in a 1:1 ratio. escholarship.org This binding directly inhibits the enzyme's function. escholarship.org To assess its selectivity, similar tests were conducted with the mammalian (rat liver) equivalent of the enzyme. The concentration of this compound required to inhibit the rat liver CYP51 by 50% (IC50) was over 300 times greater than that needed for the fungal enzyme, demonstrating a high degree of specificity for the fungal target. escholarship.org

Structure-activity relationship studies have underscored the importance of the free glycyl ester group for this compound's bioactivity. escholarship.org The desglycyl form, restricticinol, shows no antifungal or CYP51 inhibitory activity, while N-acetyl this compound exhibits significantly weaker activity. nih.govescholarship.org It is proposed that the nitrogen atom of the glycine moiety coordinates to the heme iron of CYP51, mimicking the mechanism of action of azole antifungal drugs which use a nitrogen atom in their imidazole (B134444) or triazole ring for the same purpose. lookchem.comescholarship.org

CYP51 Inhibition Assays in Fungal and Mammalian Microsomes

This compound is a fungal-derived natural product that has garnered attention for its potential as an antifungal agent. nih.govescholarship.org Its mechanism of action is believed to be the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. nih.govescholarship.org Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. researchgate.net This inhibitory action is analogous to that of azole antifungal drugs. escholarship.org The glycyl ester group of this compound is thought to be crucial for its bioactivity, with the nitrogen of the glycine likely coordinating to the heme iron of CYP51, similar to the imidazole and triazole groups of azole drugs. escholarship.org

To investigate the specific inhibitory activity and selectivity of this compound, in vitro assays using purified microsomal fractions containing CYP51 from both fungal and mammalian sources have been conducted. escholarship.org These studies are essential for determining the compound's potential as a selective antifungal agent with minimal effects on the corresponding mammalian enzyme, which is involved in cholesterol synthesis. escholarship.orgresearchgate.net

Early research by Aoki et al. utilized microsomes from Saccharomyces cerevisiae and rat liver to assess the inhibitory profile of this compound. The results indicated that this compound effectively binds to the heme of S. cerevisiae CYP51 in a 1:1 ratio, confirming specific inhibition of the fungal enzyme. escholarship.org While specific IC50 values from this particular study are not detailed in the provided context, the direct binding observation underscores its targeted effect on fungal lanosterol 14α-demethylase. escholarship.org

The selectivity of a CYP51 inhibitor is a critical parameter for its therapeutic potential, as cross-inhibition of human CYP51 can lead to adverse effects. researchgate.net The development of compounds that selectively inhibit the fungal enzyme over its human counterpart is a key goal in antifungal drug discovery. plos.org For instance, the experimental compound ketaminazole demonstrated a 17-fold greater selectivity for yeast CYP51 over human CYP51, highlighting the feasibility of achieving such selectivity. plos.org While direct comparative IC50 data for this compound against both fungal and mammalian CYP51 are not available in the provided search results, the focus of research has been on its potent antifungal properties, suggesting a degree of selectivity. nih.govescholarship.org

| Compound | Organism/System | Target | Inhibition Data (IC50) | Reference |

| This compound | Saccharomyces cerevisiae microsomes | CYP51 | Binds 1:1 to heme, specific inhibition noted | escholarship.org |

| Ketaminazole | Yeast | CYP51 | 43 nM | plos.org |

| Ketaminazole | Human | 5-LOX | 700 nM | plos.org |

| Ketoconazole | Candida albicans CYP51 | CYP51 | ~0.5 µM | plos.org |

| Ketaminazole | Candida albicans CYP51 | CYP51 | ~0.9 µM | plos.org |

Development and Application of Advanced In Vitro and Ex Vivo Preclinical Models for Mechanistic Research

The elucidation of a compound's mechanism of action and its biological effects necessitates the use of advanced preclinical models that can bridge the gap between simple in vitro assays and complex in vivo systems. nih.govresearchgate.net For a compound like this compound, which targets a fundamental pathway in fungal biology, these models are invaluable for understanding its therapeutic potential and potential off-target effects.

In Vitro Models:

The development of robust in vitro models is fundamental for the initial screening and detailed mechanistic studies of antifungal compounds. nih.gov For this compound, initial investigations relied on assays with purified enzymes in microsomal fractions. escholarship.org Beyond this, homology modeling of fungal lanosterol C-14 demethylase has been employed to understand the structural basis of inhibitor binding and to guide the synthesis of this compound analogs with potentially improved activity. nih.gov

High-throughput screening (HTS) platforms, such as the ToxCast program, utilize a vast array of in vitro bioactivity assays to profile chemical compounds. nih.gov While not specifically mentioning this compound, these systems represent a powerful tool for identifying the biological activities of novel compounds and prioritizing them for further development. nih.gov For instance, fluorescence-based functional assays using recombinantly expressed T. cruzi CYP51 have been developed for HTS to identify inhibitors. plos.org Such an approach could be adapted to screen for novel this compound-like molecules or to further characterize the bioactivity of this compound itself.

Ex Vivo Models:

Ex vivo models, which utilize functionally active isolated tissues or organs, offer a higher level of biological complexity compared to in vitro cell cultures. nih.govresearchgate.netmdpi.com These models can better replicate the physiological environment and metabolic activities of an in vivo system. nih.gov For antifungal research, particularly for topical agents, ex vivo skin culture models have been developed. nih.gov These models can be used to study the pathophysiology of inflammatory skin conditions, which can have a fungal component, and to test the efficacy of potential therapeutic treatments. nih.gov While there is no specific mention of this compound being tested in such a model in the provided results, these systems would be highly relevant for evaluating its potential as a topical antifungal agent.

The application of ex vivo models is crucial for understanding drug metabolism and efficacy in a more physiologically relevant context before moving to in vivo studies. researchgate.netmdpi.com For example, ex vivo drug sensitivity analysis is increasingly used in cancer research to test patient-derived cells against various therapeutic agents. bloodresearch.or.kr A similar approach could be envisioned for infectious diseases, where patient-derived fungal isolates could be tested against compounds like this compound in an ex vivo setting that mimics the site of infection.

Advanced Analytical and Omics Methodologies in Restricticin Research

Spectroscopic Techniques for Structural Elucidation of Restricticin and Derivatives

Spectroscopic methods are fundamental for the structural elucidation of natural products like this compound, providing detailed insights into their molecular architecture. escholarship.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to deduce structural connectivity and relative stereochemistry. nih.govjchps.comrsc.orgresearchgate.net

For this compound and its derivatives, 1D NMR spectra, such as proton (1H NMR) and carbon-13 (13C NMR), provide information on the types and environments of protons and carbons within the molecule. For instance, the 1H NMR spectrum of this compound B, a derivative, shows characteristic signals for olefinic, methine, methylene, and methyl protons, which are crucial for identifying different functional groups and their connectivity. mdpi.com

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for establishing the complete planar structure and relative configurations. COSY identifies proton-proton correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, allowing for the assembly of the molecular skeleton. NOESY experiments provide through-space correlations, which are vital for determining the relative stereochemistry by identifying protons that are in close spatial proximity. mdpi.comresearchgate.net

In the structural determination of this compound B, detailed analyses of 1D and 2D NMR data were pivotal in revealing a partial structure closely similar to that of this compound, confirming the presence of a triene, a tetrahydropyran (B127337) ring, and glycine (B1666218) ester functionalities. HMBC correlations, for example, were used to confirm the glycine moiety and its connection to other parts of the molecule. mdpi.com

Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is essential for determining the accurate molecular weight and elemental composition of this compound and its derivatives. escholarship.orgnih.govnih.gov HRESIMS provides precise mass measurements that allow for the calculation of the molecular formula, which is a crucial first step in structural elucidation. mdpi.com

For example, the molecular formula of this compound B was determined to be C26H35NO7 based on its HRESIMS ion at m/z 496.2306 ([M + Na]+), calculated to be 496.2311. mdpi.com MS/MS (tandem mass spectrometry) experiments further provide fragmentation patterns that help in piecing together the structural subunits of the molecule. This technique is often coupled with chromatographic separations for the analysis of complex mixtures. thermofisher.complos.orgmdpi.com

Chiroptical methods are indispensable for assigning the absolute configuration (AC) of chiral natural products like this compound, which cannot always be determined by NMR alone, especially for non-crystalline forms. nih.gov

Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample in the ultraviolet (UV) and visible spectral range. frontiersin.orgcas.czencyclopedia.pub It is a powerful tool for determining the absolute configuration of molecules containing chromophores. Computational analysis of ECD spectra is frequently employed for this purpose, though reliable predictions require advanced theoretical methods. nih.govencyclopedia.pub For this compound B, ECD analysis, alongside NOESY data and comparison of optical rotation values, was used to establish its absolute configuration. mdpi.com

Optical Rotation (OR) : Optical rotation measures the rotation of plane-polarized light by a chiral substance. frontiersin.orgcas.cz While OR values are sensitive to factors like wavelength, temperature, concentration, and solvent, they are often compared with those of known compounds or derivatives to infer absolute configuration. mertenlab.de In the case of this compound B, the comparison of its optical rotation value with those of reported this compound derivatives contributed to the establishment of its absolute configuration. mdpi.com

Mass Spectrometry (MS and HRESIMS)

Chromatographic Separations and Purification Methods (e.g., HPLC-UV/DAD-HRMS/MS)

Chromatographic techniques are fundamental for the isolation and purification of this compound and its derivatives from complex biological extracts. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. When coupled with various detectors, it becomes a powerful analytical and preparative tool. nih.gov

HPLC-UV/DAD-HRMS/MS : This hyphenated technique combines the separation power of HPLC with the detection capabilities of UV or Diode Array Detection (DAD) and the identification power of High-Resolution Mass Spectrometry (HRMS) coupled with tandem MS (MS/MS). nih.govresearchgate.netnih.gov

HPLC (High-Performance Liquid Chromatography) : Provides efficient separation of compounds based on their differential interaction with a stationary phase and a mobile phase.

UV/DAD (Ultraviolet/Diode Array Detection) : Detects compounds based on their UV-Vis absorption spectra, providing information on chromophores and aiding in peak purity assessment. DAD allows for the acquisition of full UV-Vis spectra across the eluted peaks. researchgate.net

HRMS/MS (High-Resolution Mass Spectrometry/Tandem Mass Spectrometry) : Offers accurate mass measurements for elemental composition determination and provides fragmentation data for structural elucidation. thermofisher.com

This integrated approach is crucial for both targeted and untargeted analyses. For instance, in studies investigating the metabolome of Penicillium restrictum, HPLC-UV/DAD-HRMS/MS has been used to analyze metabolic expression under different culture conditions, allowing for the detection and preliminary identification of various secondary metabolites, including this compound and related pyran-2-ones. nih.govresearchgate.net

Untargeted Metabolomics and Comparative Profiling of this compound Producers

Untargeted metabolomics is a comprehensive approach used to identify and quantify all small-molecule metabolites (the metabolome) in a biological sample without prior bias. thermofisher.comnovelgenetech.commdpi.com When applied to this compound producers, this methodology allows for the comparative profiling of metabolite differences under various conditions, such as different culture media or environmental stresses, to understand the biosynthetic pathways and regulatory mechanisms of this compound production. frontiersin.org

Studies on Penicillium restrictum have utilized untargeted metabolomics, often employing HPLC-HRMS, to analyze the metabolic profiles of different cultures. Techniques like Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structure Discriminant Analysis (O-PLSDA) are applied to the generated data matrices to identify statistically significant variations in metabolite abundance. This approach can highlight specific compounds, including this compound derivatives, that are induced under particular conditions, such as the presence of marine-derived media. nih.govresearchgate.netresearchgate.net

This allows researchers to:

Identify novel this compound derivatives : By comparing profiles, previously unobserved or low-abundance compounds structurally related to this compound can be detected.

Understand biosynthetic regulation : Changes in metabolite profiles can indicate how environmental factors influence the production of this compound and its analogs.

Track chemical diversity : Untargeted metabolomics helps map the full range of secondary metabolites produced by a specific fungal strain, providing a "chemical phenotype". frontiersin.org

Chemical Genomics and Target Identification Approaches (e.g., C. albicans Fitness Test (CaFT) Profiling)

Chemical genomics integrates chemical biology with genomic approaches to systematically identify the cellular targets and mechanisms of action (MOA) of bioactive compounds. This is particularly relevant for compounds like this compound, which exhibit antifungal properties. rsc.orgspringernature.com

The Candida albicans Fitness Test (CaFT) is a powerful chemical genomics assay used to identify the molecular targets of antifungal agents. rsc.orgnih.gov C. albicans is a significant human fungal pathogen, and the CaFT exploits its diploid nature by utilizing a library of heterozygous deletion mutants. nih.govnih.gov

The principle of CaFT is based on chemically induced haploinsufficiency (HI). When a heterozygous deletion strain (where one copy of a gene is deleted) is exposed to an inhibitory compound, if the deleted gene corresponds to the drug's target or a gene functionally related to its MOA, that strain will exhibit a growth disadvantage (hypersensitivity) compared to other strains. nih.gov

By screening a large collection of natural products or fermentation extracts, such as those containing this compound, against this C. albicans deletion library, researchers can generate "fitness profiles." These profiles, which indicate which heterozygous strains are hypersensitive to the compound, can then be compared to a reference library of profiles from known antifungal agents. This comparative analysis helps to:

Prioritize extracts : Identify extracts with novel mechanisms of action, suggesting chemical novelty. rsc.org

Track biological activity : Guide chemical fractionation by tracking the desired biological activity during the purification process. rsc.org

Predict targets : Infer the specific molecular targets or pathways affected by this compound by observing the hypersensitive strains. rsc.orgnih.govmdpi.com

This robust screening approach allows for the rapid de-replication of known bioactive molecules and directs resources towards the purification and characterization of compounds with novel biological activities and targets. rsc.org

Future Directions in Restricticin Research

Elucidation of Remaining Biosynthetic Pathway Steps

While the biosynthetic gene cluster (BGC) for restricticin has been identified through self-resistance enzyme (SRE)-guided genome mining, the complete enzymatic pathway remains to be fully characterized nih.govlookchem.comresearchgate.net. Current understanding suggests a putative pathway involving several enzymes, including a highly reducing polyketide synthase (HRPKS) and various tailoring enzymes such as Rstn3, Rstn4, Rstn5, Rstn6, and Rstn7 nih.govlookchem.com. However, some polyene intermediates have proven unstable and challenging to isolate for characterization, leaving gaps in the precise molecular steps nih.govlookchem.com.

Further research is needed to:

Identify and characterize unassigned enzymes: Pinpoint the roles of all genes within the rstn BGC and the specific enzymes they encode, particularly those involved in the later stages of the pathway and the incorporation of the glycine (B1666218) unit nih.gov.

Resolve unstable intermediates: Develop advanced analytical techniques and in situ characterization methods to study the transient and unstable intermediates, such as the polyene aldehyde (identified as '8' in some studies), to fully map the reaction cascade nih.govlookchem.com.

Investigate stereochemical control: Understand the precise mechanisms by which the four contiguous stereocenters on the tetrahydropyran (B127337) ring are established during biosynthesis nih.gov.

Enable pathway engineering: A comprehensive understanding of each biosynthetic step will facilitate metabolic engineering efforts in heterologous hosts to improve this compound production yields and enable the generation of novel derivatives through pathway manipulation nih.gov.

Comprehensive Structural Biology of this compound-Target Interactions

This compound's primary antifungal activity stems from its inhibition of CYP51, where its free amine is proposed to coordinate with the heme iron of the enzyme nih.govlookchem.comescholarship.org. However, a detailed structural understanding of this interaction is crucial for rational drug design.

Future research should aim to:

Determine high-resolution co-crystal structures: Obtain crystal structures of this compound bound to fungal CYP51 from various pathogenic species to precisely map the binding pocket, key interacting residues, and the exact coordination geometry of the glycine amine with the heme iron nih.gov.

Investigate conformational changes: Study the conformational changes induced in CYP51 upon this compound binding using techniques like cryo-electron microscopy or nuclear magnetic resonance (NMR) spectroscopy.

Analyze species-specific interactions: Compare the structural interactions of this compound with CYP51 from different fungal species to understand the basis of its antifungal spectrum and potential selectivity escholarship.org.

Elucidate neuroinflammatory target interactions: Given the discovery of this compound's anti-neuroinflammatory activity, identifying and structurally characterizing its targets in microglial cells is paramount mdpi.commedchemexpress.commedchemexpress.comresearchgate.net. This would involve proteomics, affinity chromatography, and subsequent structural studies of this compound-target complexes.

Rational Design and Synthesis of Next-Generation this compound Analogs

Several total syntheses of this compound have been reported, and structure-activity relationship (SAR) studies have indicated the critical role of the free glycyl ester for its antifungal bioactivity nih.govlookchem.comescholarship.orgjst.go.jp. This foundation provides a strong basis for rational design.

Future efforts should focus on:

SAR expansion: Systematically synthesize a broader range of this compound analogs, modifying the polyene chain, the tetrahydropyran core, and the glycine ester moiety, to precisely define the pharmacophore for both antifungal and anti-neuroinflammatory activities escholarship.orgjst.go.jp.

Stability improvements: Address the relative instability of this compound through chemical modifications that enhance its stability without compromising biological activity, potentially by exploring different ester linkages or bioisosteric replacements for the triene system nih.govlookchem.com.

Selectivity enhancement: Design analogs with improved selectivity for fungal CYP51 over human cytochrome P450 enzymes to minimize potential off-target effects escholarship.org.

Dual-action compounds: Explore the design of hybrid molecules that combine the antifungal and anti-neuroinflammatory properties, or compounds with enhanced activity in either domain mdpi.com.

A potential area of analog synthesis could involve modifying the polyene chain, as shown in the table below illustrating hypothetical modifications and their potential impact:

| Analog Name | Modification | Expected Impact (Hypothetical) |

| This compound A-1 | Shortened polyene chain | Reduced lipophilicity, altered binding to CYP51 mdpi.com |

| This compound A-2 | Saturated polyene chain | Decreased chemical instability, altered electronic properties nih.gov |

| This compound A-3 | Branched polyene chain | Modified steric interactions, potential for new activities |

Exploration of Novel Biological Activities and Mechanistic Pathways

Beyond its established antifungal role, the recent discovery of this compound's anti-neuroinflammatory effects highlights the potential for uncovering additional biological activities mdpi.commedchemexpress.commedchemexpress.comresearchgate.net.

Future research should include:

Broad biological screening: Conduct high-throughput screening of this compound and its derivatives against a diverse array of biological targets and disease models, including other microbial pathogens, cancer cell lines, and inflammatory pathways mdpi.commedchemexpress.com.

Mechanistic elucidation of anti-neuroinflammatory effects: Deeply investigate the molecular mechanisms underlying this compound's anti-neuroinflammatory activity, including the specific signaling pathways, enzymes, or receptors involved in inhibiting proinflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in microglia mdpi.commedchemexpress.commedchemexpress.comresearchgate.net.

Target identification for new activities: Employ unbiased target identification strategies, such as chemoproteomics or phenotypic screening coupled with omics technologies, to discover novel cellular targets for any newly identified biological activities.

Pharmacological profiling: Conduct comprehensive in vitro and in vivo pharmacological profiling to assess potency, efficacy, and specificity for any new activities.

Overcoming Challenges in Natural Product Discovery and Development for this compound and Related Compounds

Natural product drug discovery faces inherent challenges, including low natural abundance, complex chemical structures, and difficulties in scaling up production nih.govrsc.orgnews-medical.net. This compound, being relatively unstable, also presents specific challenges nih.govlookchem.com.

Future strategies to address these challenges for this compound and related compounds include:

Enhanced production strategies:

Metabolic engineering of native producers: Optimize fermentation conditions and genetically engineer Penicillium restrictum or other producing fungi to increase this compound yield nih.gov.

Heterologous expression: Improve the efficiency of heterologous expression systems (e.g., in Aspergillus oryzae or Saccharomyces cerevisiae) for the rstn BGC to achieve high-titer production, which is crucial for further development and analog generation nih.govescholarship.orgnih.gov.

Synthetic biology approaches: Leverage synthetic biology tools to design and construct optimized biosynthetic pathways in robust microbial hosts for scalable and cost-effective production researchgate.netnih.gov.

Advanced purification techniques: Develop more efficient and gentle purification methods to isolate this compound and its analogs, minimizing degradation due to its instability nih.gov.

Bioinformatics and genome mining: Continue to utilize advanced genome mining algorithms to discover novel this compound-like compounds or related BGCs from diverse microbial sources, particularly those with self-resistance enzymes, which can indicate promising bioactivity nih.govresearchgate.netresearchgate.net.

Integrated discovery platforms: Employ integrated approaches combining molecular biology, analytical chemistry, and bioinformatics to streamline the identification of bioactive molecules from complex natural product mixtures and determine their mechanisms of action news-medical.net.

By addressing these future directions, research on this compound can unlock its full therapeutic potential, leading to the development of new antifungal agents and potentially novel treatments for neuroinflammatory conditions.

常见问题

What spectroscopic and computational methods are essential for determining the absolute configuration of Restricticin derivatives?

Level: Basic

Answer:

The absolute configuration of this compound derivatives (e.g., this compound B) is determined using a combination of 2D NMR techniques (COSY, NOESY, HSQC, HMBC) to resolve relative stereochemistry and Electronic Circular Dichroism (ECD) calculations for absolute configuration. NOESY correlations identify spatial proximities of protons (e.g., H3-1/H-2′/H3-11 in this compound B), while ECD calculations at the B3LYP/6-311+G(d) level compare theoretical spectra with experimental CD data. Optical rotation values are cross-validated against literature to confirm consistency with known derivatives like N-acetyl this compound .

How should researchers design dose-response experiments to evaluate this compound’s anti-inflammatory activity in microglial cells?

Level: Advanced

Answer:

Dose-response studies require testing multiple concentrations (e.g., 50 μM and 100 μM for this compound B) in LPS-stimulated BV-2 microglial cells. Key steps include:

- Cell viability assays (e.g., MTT) to exclude cytotoxicity.

- NO production measurement (Griess reagent) to quantify inhibition.

- mRNA/protein analysis (qRT-PCR, Western blot) for iNOS and COX-2 expression.

Dose-dependent trends (e.g., stronger NO inhibition at higher concentrations) must be statistically validated using ANOVA or similar methods .

How can conflicting data in stereochemical assignments of this compound derivatives be resolved?

Level: Advanced

Answer:

Contradictions arise from ambiguous NOESY correlations or discrepancies in optical rotation. Resolution strategies:

- Comparative analysis : Align optical rotation values with literature (e.g., this compound B: [α]D = +35.6 vs. N-acetyl this compound: +33.2).

- ECD validation : Compare experimental CD spectra (e.g., positive Cotton effect at 305 nm) with theoretical spectra of enantiomers.

- X-ray crystallography : If feasible, use single-crystal diffraction for unambiguous confirmation .

What mechanisms underlie this compound’s anti-inflammatory effects in microglial cells?

Level: Basic

Answer:

this compound derivatives inhibit LPS-induced pro-inflammatory pathways by:

- Suppressing NO production via downregulation of iNOS mRNA and protein.

- Reducing COX-2 expression , blocking prostaglandin synthesis.

- Modulating cytokines (e.g., TNF-α, IL-6). Experimental validation requires LPS stimulation (200 ng/mL) followed by cytokine profiling (ELISA) and pathway analysis (e.g., NF-κB inhibition) .

What advanced methodologies are used to analyze this compound’s effects on gene expression in neuroinflammatory models?

Level: Advanced

Answer:

- Transcriptomics : RNA sequencing to identify differentially expressed genes (DEGs) in LPS-treated BV-2 cells.

- Pathway enrichment analysis : Tools like KEGG or GO to map DEGs to inflammatory pathways.

- CRISPR/Cas9 knockout models : Validate target genes (e.g., iNOS) in this compound-treated cells .

Why is stereochemistry critical in this compound’s bioactivity?

Level: Basic

Answer:

Stereochemical features (e.g., 1′S,2′R,3′S,4′S in this compound B) dictate molecular interactions with targets like iNOS. Enantiomers (e.g., ent-1) may lack activity due to altered binding affinity. Configurational analysis via NOESY and ECD ensures bioactive conformations are retained .

How can synthetic strategies for this compound’s pyrone moiety be optimized?

Level: Advanced

Answer:

- Retrosynthetic analysis : Break down the pyrone ring (e.g., Scheme 2 in this compound B synthesis) into precursor units.

- Stereoselective catalysis : Use chiral catalysts to control C-2′ and C-3′ configurations.

- Protecting group strategies : Temporarily shield reactive sites (e.g., hydroxyls) during coupling reactions .

What protocols ensure purity and identity of novel this compound derivatives?

Level: Basic

Answer:

- Chromatography : HPLC with UV/ELSD detection (≥95% purity).

- Spectroscopic validation : 1H/13C NMR, HRMS for molecular formula confirmation.

- Melting point analysis : Compare with literature for known analogs .

How should computational modeling complement experimental data in this compound research?

Level: Advanced

Answer:

- Molecular docking : Predict binding modes of this compound B to iNOS/COX-2.

- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories).

- QM/MM calculations : Study electronic interactions (e.g., charge transfer) in enzyme active sites .

What key parameters define this compound’s efficacy in anti-inflammatory assays?

Level: Basic

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |